molecular formula C21H16ClN3O3S B299652 (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B299652
M. Wt: 425.9 g/mol
InChI Key: IDTXLJZVIAKVEJ-UHFFFAOYSA-N
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Description

The compound (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic molecule that features a combination of benzodioxin, furan, phenyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16ClN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H16ClN3O3S/c22-16-9-14-11-26-13-28-19(14)15(10-16)12-29-21-24-23-20(18-7-4-8-27-18)25(21)17-5-2-1-3-6-17/h1-10H,11-13H2

InChI Key

IDTXLJZVIAKVEJ-UHFFFAOYSA-N

SMILES

C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)Cl

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)OCO1

Origin of Product

United States

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